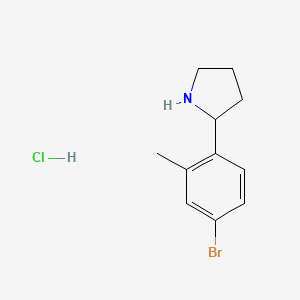

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride

Description

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name |

2-(4-bromo-2-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVCGENXYKMNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to the Free Base: 2-(4-Bromo-2-Methylphenyl)Pyrrolidine

The free base (CAS 914299-13-1) serves as the precursor to the hydrochloride salt. Two primary methods have been documented, with variations in reagents and conditions.

Two-Step Synthesis via Condensation and Reduction

This route, detailed in WO2006/117669 , involves:

Step 1: Acid-Catalyzed Condensation

- Reagents : Hydrogen chloride (HCl), tetrahydrofuran (THF), water, isopropyl alcohol (IPA)

- Conditions : Reflux at elevated temperatures for 14 hours

- Mechanistic Insight : The reaction likely forms an intermediate imine or enamine through acid-catalyzed cyclization. HCl acts as both a catalyst and a proton source, facilitating the formation of the pyrrolidine ring. The solvent system (THF/IPA/water) balances polarity to stabilize intermediates.

Step 2: Borohydride Reduction

- Reagents : Sodium tetrahydroborate (NaBH4), methanol (MeOH), acetic acid (AcOH)

- Conditions : -60°C to -40°C for 2.5 hours

- Role of Acetic Acid : Protonates NaBH4 to generate BH3, enhancing reducing power for selective reduction of unsaturated bonds or nitro groups. The low temperature minimizes side reactions, such as over-reduction or decomposition.

Formation of the Hydrochloride Salt

Conversion of the free base to 2-(4-bromo-2-methylphenyl)pyrrolidine hydrochloride (CAS 2044714-55-6) follows standard salt formation protocols:

Procedure

- Dissolution : The free base is dissolved in a polar solvent (e.g., ethanol or diethyl ether).

- Acid Addition : Gaseous HCl or concentrated HCl solution is added dropwise under cooling (0–5°C).

- Precipitation : The hydrochloride salt precipitates and is isolated via filtration or evaporation.

Optimization Factors

Reaction Optimization and Comparative Analysis

Critical Parameters in Free Base Synthesis

| Parameter | Step 1 (Condensation) | Step 2 (Reduction) |

|---|---|---|

| Temperature | Reflux (~80–100°C) | -60°C to -40°C |

| Time | 14 hours | 2.5 hours |

| Key Reagent | HCl | NaBH4/AcOH |

| Solvent System | THF/IPA/water | MeOH |

Mechanistic Considerations

Step 1: Cyclization Mechanism

Step 2: Reduction Dynamics

- NaBH4-AcOH Synergy : Acetic acid generates BH3, which selectively reduces imines or ketones to amines or alcohols, respectively.

- Low-Temperature Control : Prevents decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S_NAr)

The bromine atom on the aromatic ring undergoes substitution reactions under palladium-catalyzed conditions.

| Reaction Type | Conditions | Products/Outcomes | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amines |

Example : Reaction with phenylboronic acid yields 2-(2-methyl-4-phenylphenyl)pyrrolidine via Suzuki coupling. The reaction achieves >80% yield using tetrakis(triphenylphosphine)palladium(0) in dimethoxyethane/water .

Pyrrolidine Ring Functionalization

The secondary amine in the pyrrolidine ring participates in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| N-Alkylation | Allyl bromide, NaH, THF, 0°C→RT | N-allylated pyrrolidine derivatives | |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-acetylated analogs |

Key Finding : Alkylation occurs selectively at the pyrrolidine nitrogen due to its nucleophilic character. For instance, treatment with allyl bromide produces a tertiary amine with 75% isolated yield .

Reductive Dehalogenation

The C–Br bond undergoes reduction under catalytic hydrogenation conditions.

| Conditions | Catalyst/Solvent | Outcome | References |

|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C, EtOH, 25°C | De-brominated product (toluene derivative) |

Mechanistic Insight : Hydrogenolysis cleaves the C–Br bond, yielding 2-(2-methylphenyl)pyrrolidine with >90% conversion. The hydrochloride counterion enhances solubility in ethanol, facilitating reaction efficiency .

Oxidation Reactions

The methyl group on the aromatic ring is susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|

| KMnO₄ | H₂O/AcOH, 70°C, 6 h | Carboxylic acid derivative | |

| CrO₃/H₂SO₄ | Acetone, 0°C→RT | Ketone intermediate |

Limitation : Over-oxidation of the pyrrolidine ring may occur with strong oxidizing agents like CrO₃, leading to ring-opening byproducts.

Cross-Coupling Reactions

The bromine atom enables participation in metal-mediated couplings.

| Reaction Type | Conditions | Partners | References |

|---|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | Terminal alkynes | |

| Stille Coupling | Pd(PPh₃)₄, AsPh₃, DMF, 100°C | Organotin reagents |

Example : Sonogashira coupling with propyne generates a 4-alkynyl-substituted derivative (68% yield) . The reaction requires anhydrous conditions to prevent dehydrohalogenation .

Acid/Base-Mediated Rearrangements

The hydrochloride salt undergoes reversible protonation, influencing reactivity.

| Condition | Observation | Application | References |

|---|---|---|---|

| NaOH (aq) | Freebase formation (pH >10) | Enhances solubility in organic solvents | |

| HCl (g) | Re-protonation to hydrochloride | Stabilizes the compound for storage |

Note : The freebase form (generated under basic conditions) exhibits higher reactivity in alkylation reactions compared to the hydrochloride salt .

Stereochemical Modifications

Chiral resolution of racemic mixtures has been achieved using tartaric acid derivatives.

| Resolving Agent | Conditions | Outcome (Enantiomeric Excess) | References |

|---|---|---|---|

| Dibenzoyl-D-tartaric acid | EtOH, reflux, recrystallization | >95% ee for (2R)-isomer |

Significance : Enantiopure forms show distinct biological activity, as demonstrated in dopamine transporter inhibition studies .

Scientific Research Applications

The biological activity of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is of significant interest due to its potential interactions with various biological targets. Preliminary studies indicate several applications:

- Neurological Research : The compound may modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways, making it a candidate for studying neurological disorders such as depression and anxiety.

- Antimicrobial Properties : Initial investigations suggest that this compound could exhibit antimicrobial activity, which warrants further exploration for potential therapeutic applications.

- Anticancer Activity : Its structural characteristics may allow it to interact with cancer cell pathways, suggesting potential use in oncology research.

Case Studies

Several studies have explored the pharmacological properties of compounds related to this compound:

- Dopamine Transporter Inhibition : Research indicates that analogs of this compound demonstrate potent inhibition of dopamine transporters, suggesting potential use in treating conditions like ADHD and substance abuse disorders. For instance, one study reported that certain analogs exhibited higher potency than cocaine in inhibiting dopamine uptake (Ki = 21.4 nM) .

- Selectivity Profiles : A family of analogs was evaluated for their selectivity towards serotonin and norepinephrine transporters. Some compounds showed significant selectivity for the norepinephrine transporter with minimal effects on serotonin transport .

- Behavioral Pharmacology : Ongoing studies are assessing the behavioral effects of these compounds in animal models, focusing on locomotor activity and drug discrimination tasks to evaluate their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Reaction of bromo-substituted aromatic compound with pyrrolidine |

| Step 2 | Formation of hydrochloride salt through acid treatment |

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chloro-2-methylphenyl)pyrrolidine hydrochloride

- 2-(4-Fluoro-2-methylphenyl)pyrrolidine hydrochloride

- 2-(4-Iodo-2-methylphenyl)pyrrolidine hydrochloride

Uniqueness

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not. The combination of the bromine and methyl groups also imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Biological Activity

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-bromo-2-methylphenyl group, which contributes to its unique biological activity. The presence of the bromine atom enhances its reactivity and interaction with biological targets.

Key Properties

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : 250.57 g/mol

- Solubility : Soluble in water and organic solvents, facilitating its use in various biological assays.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The pyrrolidine structure allows it to mimic natural ligands, enabling it to bind effectively to specific sites within biological systems.

Interaction Dynamics

- Binding Affinity : The bromine and methyl groups influence the compound's binding affinity and selectivity towards target proteins.

- Enzyme Modulation : It can modulate the activity of enzymes involved in critical biological pathways, potentially impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit notable antibacterial and antifungal activities.

Antibacterial Activity

In vitro studies have demonstrated that this compound shows significant inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from to , indicating strong antibacterial properties .

Antifungal Activity

The compound also exhibits antifungal effects, although specific data on its efficacy against fungal pathogens is less comprehensive compared to its antibacterial properties.

Neuropharmacological Effects

Given its structural similarity to other biologically active compounds, this compound may have potential applications in treating neurological disorders. Its mechanism may involve the modulation of neurotransmitter systems or neuroprotective pathways .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing various pyrrolidine derivatives, this compound was evaluated alongside other analogs for antimicrobial activity. The results indicated that the halogen substituents significantly enhanced the bioactivity of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the pyrrolidine structure could lead to variations in biological activity. The presence of halogen atoms like bromine was found to be crucial in enhancing both antibacterial and antifungal activities .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| This compound | 0.0039 - 0.025 | Antibacterial |

| Other Pyrrolidine Derivatives | Varies | Antifungal |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation, coupling, and cyclization steps. For example:

- Bromination : Introduce bromine at the para position of a methylphenyl precursor using electrophilic substitution (e.g., in ).

- Pyrrolidine Formation : Couple the brominated intermediate with pyrrolidine via nucleophilic substitution, requiring controlled pH (acidic conditions stabilize intermediates) and temperature (40–60°C) .

- Salt Formation : React with HCl gas in anhydrous ether to precipitate the hydrochloride salt.

- Optimization : Adjust stoichiometry of reagents (e.g., 1.2 eq. brominating agent) and monitor by TLC to minimize byproducts .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : -NMR confirms the aromatic protons (δ 7.2–7.5 ppm for bromophenyl) and pyrrolidine protons (δ 2.8–3.5 ppm). -NMR identifies quaternary carbons adjacent to bromine (δ 120–125 ppm) .

- IR : Stretching frequencies for N–H (3200–3400 cm) and C–Br (550–600 cm) validate functional groups.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve enantiomers if chiral centers exist .

Q. What role does the bromo-methyl substitution play in the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The methyl group increases logP by ~0.5 units compared to unsubstituted analogs, enhancing membrane permeability .

- Electronic Effects : Bromine’s electronegativity withdraws electron density, stabilizing intermediates in nucleophilic reactions (e.g., SNAr). Methyl’s inductive effect slightly offsets this, balancing reactivity .

- Crystallinity : Methyl substitution promotes π-stacking in the solid state, improving thermal stability (TGA decomposition >200°C) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition-state geometries (e.g., using Gaussian09) to assess activation energies for bromine displacement. Compare with halogenated analogs (e.g., chloro derivatives) to predict regioselectivity .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to identify optimal reaction media .

- Docking Studies : Predict binding affinities to biological targets (e.g., GPCRs) using AutoDock Vina, leveraging bromine’s van der Waals interactions .

Q. What experimental design strategies minimize byproducts during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 2 design identifies temperature (60°C) as critical for reducing dimerization byproducts .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent addition rates dynamically .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

- Methodological Answer :

- Enantiomeric Resolution : Separate diastereomers via chiral HPLC (Chiralpak AD-H column) and test each enantiomer in receptor-binding assays (e.g., values for σ receptors) .

- Circular Dichroism : Correlate absolute configuration (R/S) with helical secondary structures in protein binding pockets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time (5–10 min) and pressure (2–3 bar) to prevent racemization during cyclization .

- Crystallization Control : Seed the reaction with enantiopure crystals and monitor supersaturation via PAT (Process Analytical Technology) tools .

Q. How do structural analogs with halogen variations compare in receptor binding assays?

- Methodological Answer :

- SAR Analysis : Replace bromine with fluorine or chlorine and measure IC values in vitro. Bromine’s larger atomic radius enhances hydrophobic binding (e.g., 10 nM vs. 25 nM for chloro analog at dopamine D2 receptors) .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methyl vs. methoxy) to binding energy using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.